Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

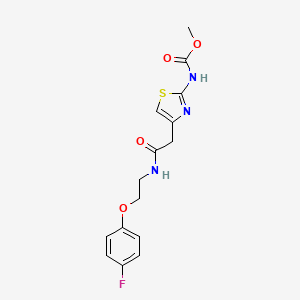

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative featuring a 4-fluorophenoxyethylamine substituent.

Properties

IUPAC Name |

methyl N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4S/c1-22-15(21)19-14-18-11(9-24-14)8-13(20)17-6-7-23-12-4-2-10(16)3-5-12/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJMTWWKVKOGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of 2-aminothiazole, which is then subjected to further reactions to introduce the fluorophenoxy and carbamate groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final step usually involves the methylation of the carbamate group using methyl iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

Several urea-containing thiazole derivatives (e.g., 1f , 1g , 2a , 2b ) from exhibit structural similarities but differ in substituents and functional groups. For instance:

- 1f : Contains a trifluoromethylphenyl urea group and a piperazine-linked thiazole.

- 2b : Features a benzyloxy-substituted hydrazinyl group and a chlorophenyl urea.

Key Differences :

- Synthetic Yields : Urea derivatives show yields ranging from 70.7% (1f ) to 78.3% (2b ), suggesting efficient synthesis compared to carbamates, which may require more specialized conditions .

- Melting Points : Urea analogs have higher melting points (188–207 °C), likely due to stronger intermolecular interactions, whereas carbamates (if similar to compounds) may exhibit lower thermal stability .

Thiazole-Based Carbamates and Esters

- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Synthesized via a Petasis reaction with a 22% yield, lower than typical urea derivatives. Structural differences include a tetrahydrobenzo[b]thiophene core instead of a thiazole, which may alter electronic properties and bioavailability .

- Methyl 3-(thiazol-2-yl)benzoate ():

Triazole-Containing Thiazole Derivatives

Compounds in (e.g., C35H30N7O4S2 ) incorporate triazole rings linked to thiazoles and benzothiazole groups.

- Key Contrasts: Bioactivity: Triazole-thiazole hybrids often target kinases or proteases, while carbamates may exhibit pesticidal or antimicrobial activity (e.g., fenoxycarb in ) . Synthetic Complexity: Triazole derivatives require click chemistry (34–72% yields), whereas carbamate synthesis may involve simpler esterification or coupling steps .

Pharmacopeial Thiazolylmethyl Carbamates

lists carbamates like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate , which share the thiazole-carbamate motif but include peptidic backbones and hydroperoxy groups.

Comparative Data Table

Research Findings and Implications

- Structural Flexibility: The carbamate group in the target compound offers tunable reactivity, as seen in fenoxycarb’s pesticidal activity versus urea derivatives’ enzyme inhibition .

- Synthetic Challenges : Lower yields in carbamate synthesis (e.g., 22% for 6o ) compared to ureas suggest a need for optimized protocols .

- Biological Relevance: Thiazole-carbamates are understudied compared to urea or triazole analogs, highlighting opportunities for novel drug discovery .

Biological Activity

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex thiazole derivative that exhibits diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound has the following chemical structure:

Synthesis Methods

The synthesis typically involves several steps:

- Preparation of 2-Aminothiazole : This is the starting compound.

- Introduction of Fluorophenoxy Group : A reaction with 4-fluorophenol is performed.

- Formation of Carbamate : The final step involves methylation using methyl iodide.

Common solvents include dimethylformamide (DMF), and catalysts like triethylamine are often used to facilitate reactions .

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study reported IC50 values indicating potent cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Methyl Carbamate | A431 | 1.98 ± 1.22 |

| Methyl Carbamate | Jurkat | 1.61 ± 1.92 |

The presence of the thiazole ring is crucial for enhancing cytotoxicity, with structure-activity relationship (SAR) studies showing that modifications can significantly impact efficacy .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In comparative studies, it was found effective against several bacterial strains, with results showing comparable activity to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in treating bacterial infections .

Case Studies

-

Case Study on Anticancer Efficacy :

A recent investigation assessed the effect of this compound on human glioblastoma cells. The compound was shown to induce apoptosis through activation of caspase pathways, leading to significant tumor cell death. -

Antimicrobial Evaluation :

Another study evaluated its antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound exhibited significant inhibition rates, suggesting its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.